molecular formula C18H17BrN4O3 B5061224 2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-(4-nitrophenyl)ethanone

2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-(4-nitrophenyl)ethanone

Cat. No.: B5061224
M. Wt: 417.3 g/mol
InChI Key: XRPMWOGVUCYETN-UHFFFAOYSA-N
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Description

2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-(4-nitrophenyl)ethanone is a complex organic compound that features a fused heterocyclic system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-(4-nitrophenyl)ethanone typically involves multi-step organic reactions. A common approach might include the condensation of appropriate benzimidazole derivatives with pyrimidine precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and minimize costs. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-(4-nitrophenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: This compound may be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or hydrogen gas.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for the success of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-(4-nitrophenyl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-phenylethanone
  • 2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-(4-methylphenyl)ethanone

Uniqueness

Compared to similar compounds, 2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-(4-nitrophenyl)ethanone may exhibit unique properties due to the presence of the nitro group, which can influence its reactivity, biological activity, and overall chemical behavior.

Properties

IUPAC Name

2-(3,4-dihydro-2H-pyrimido[1,2-a]benzimidazol-10-yl)-1-(4-nitrophenyl)ethanone;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3.BrH/c23-17(13-6-8-14(9-7-13)22(24)25)12-21-16-5-2-1-4-15(16)20-11-3-10-19-18(20)21;/h1-2,4-9H,3,10-12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRPMWOGVUCYETN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C2N(C1)C3=CC=CC=C3N2CC(=O)C4=CC=C(C=C4)[N+](=O)[O-].Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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